

Application Notes and Protocols for LMNO Cathodes in Aqueous Lithium-ion Batteries

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Compound of Interest

Compound Name: *Lithium manganese nickel oxide*

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This document provides a detailed overview of the performance of spinel lithium manganese oxide (LiMn_2O_4 , LMO) and lithium nickel manganese oxide ($\text{LiNi}_{0.5}\text{Mn}_{1.5}\text{O}_4$, LNMO) cathodes in aqueous lithium-ion batteries (ALIBs). It includes a summary of key performance data, detailed experimental protocols, and visualizations of the underlying electrochemical processes and experimental workflows.

Introduction to LMNO Cathodes in Aqueous Systems

Aqueous lithium-ion batteries offer significant advantages over their non-aqueous counterparts, primarily in terms of safety and cost, due to the use of non-flammable and less toxic aqueous electrolytes.^[1] Spinel-structured LiMn_2O_4 and high-voltage $\text{LiNi}_{0.5}\text{Mn}_{1.5}\text{O}_4$ are promising cathode materials for these systems. LMO is attractive due to its high discharge voltage, low cost, and low toxicity.^[2] LNMO, with its even higher operating voltage of around 4.7 V, presents an opportunity to significantly increase the energy density of ALIBs.^{[1][2]}

However, the performance of these cathodes in aqueous electrolytes is influenced by factors such as manganese dissolution, the narrow electrochemical stability window of water, and the Jahn-Teller effect in LMO.^{[3][4][5]} Recent advancements, particularly the development of "water-in-salt" electrolytes, have expanded this stability window, enabling the use of high-voltage cathodes like LNMO with improved performance.^{[1][6]}

Performance Data of LMNO Cathodes

The following tables summarize the key electrochemical performance metrics for LMO and LNMO cathodes in various aqueous electrolyte systems as reported in the literature.

LiMn_2O_4 (LMO) Cathode Performance

Electrolyte	Specific Capacity (mAh/g)	Coulombic Efficiency (%)	Cycling Stability	Rate Capability	Reference
0.5 mol/L Li_2SO_4	118	>99%	93% retention after 10,000 cycles at 9C	76% of total capacity at 90C (10 A/g)	[7]
5 M LiNO_3	~118.3 (initial)	Not specified	102.8 mAh/g after 40 cycles	Good rate dischargeability	[8][9]
Sulfate-based	~126	>99%	Stable for 300 cycles	Not specified	[4]
Aqueous LiNO_3	Not specified	Not specified	Good cycle life with controlled charge rate	Can be cycled at up to 109C	[10]

$\text{LiNi}_{0.5}\text{Mn}_{1.5}\text{O}_4$ (LNMO) Cathode Performance

Electrolyte	Specific Capacity (mAh/g)	Coulombic Efficiency (%)	Cycling Stability	Rate Capability	Reference
21m LiTFSI "water-in-salt"	98 (Fd-3m)	~96% after 10 cycles (full cell)	0.2% decay/cycle at 0.5C, 0.07% decay/cycle at 5C (full cell)	Good performance at 5C	[1]
21m LiTFSI (pH 5)	125	Near 100% after stabilization (full cell)	Excellent	Not specified	[1][6][11]
Not specified (with K ⁺ /F ⁻ -doping)	~90.2 (initial at 5C)	Not specified	85.8% retention after 500 cycles at 5C	93.9 mAh/g at 10C (with K ⁺ /Cl ⁻ -doping)	[12]
Not specified (with RGO composite)	71.4 (at 10C)	~99%	Stable for 1000 cycles at 10C	Good high-rate performance	[2]

Experimental Protocols

The following are generalized protocols for the synthesis, electrode preparation, cell assembly, and electrochemical testing of LMNO cathodes in aqueous systems, based on common practices reported in the literature.

Cathode Material Synthesis (Solid-State Method for LNMO)

- **Precursor Mixing:** Stoichiometric amounts of Li₂CO₃, NiO, and MnO₂ are thoroughly mixed using a ball mill for several hours to ensure homogeneity.

- **Calcination:** The mixture is first calcined at a temperature around 900°C for 12 hours in air to decompose the carbonate and form the spinel structure.
- **Annealing:** The calcined powder is then annealed at a lower temperature, typically around 700°C, for a specified duration to improve crystallinity and phase purity.
- **Characterization:** The synthesized powder is characterized using X-ray diffraction (XRD) to confirm the crystal structure and phase purity, and scanning electron microscopy (SEM) to observe the particle morphology and size.

Electrode Preparation

- **Slurry Preparation:** The active material (LMO or LNMO), a conductive agent (e.g., carbon black or graphite), and a binder (e.g., polyvinylidene fluoride, PVDF) are mixed in a typical weight ratio of 80:10:10.
- **Solvent Addition:** An appropriate solvent, such as N-methyl-2-pyrrolidone (NMP) for PVDF, is added to the mixture to form a homogeneous slurry. For aqueous processing, a water-soluble binder like carboxymethyl cellulose (CMC) would be used.
- **Coating:** The slurry is uniformly coated onto a current collector, typically aluminum foil, using a doctor blade technique.
- **Drying:** The coated electrode is dried in a vacuum oven at a temperature around 120°C for several hours to remove the solvent.
- **Pressing and Cutting:** The dried electrode is then pressed to ensure good contact between the particles and the current collector. Finally, circular electrodes of a specific diameter are punched out for cell assembly.

Aqueous Lithium-ion Cell Assembly (Coin Cell)

- **Electrolyte Preparation:** The aqueous electrolyte is prepared by dissolving a lithium salt (e.g., Li_2SO_4 or LiNO_3) in deionized water to the desired concentration. For "water-in-salt" electrolytes, a high concentration of a salt like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is used.
- **Cell Assembly:** A coin cell (e.g., CR2032) is assembled in the following order:

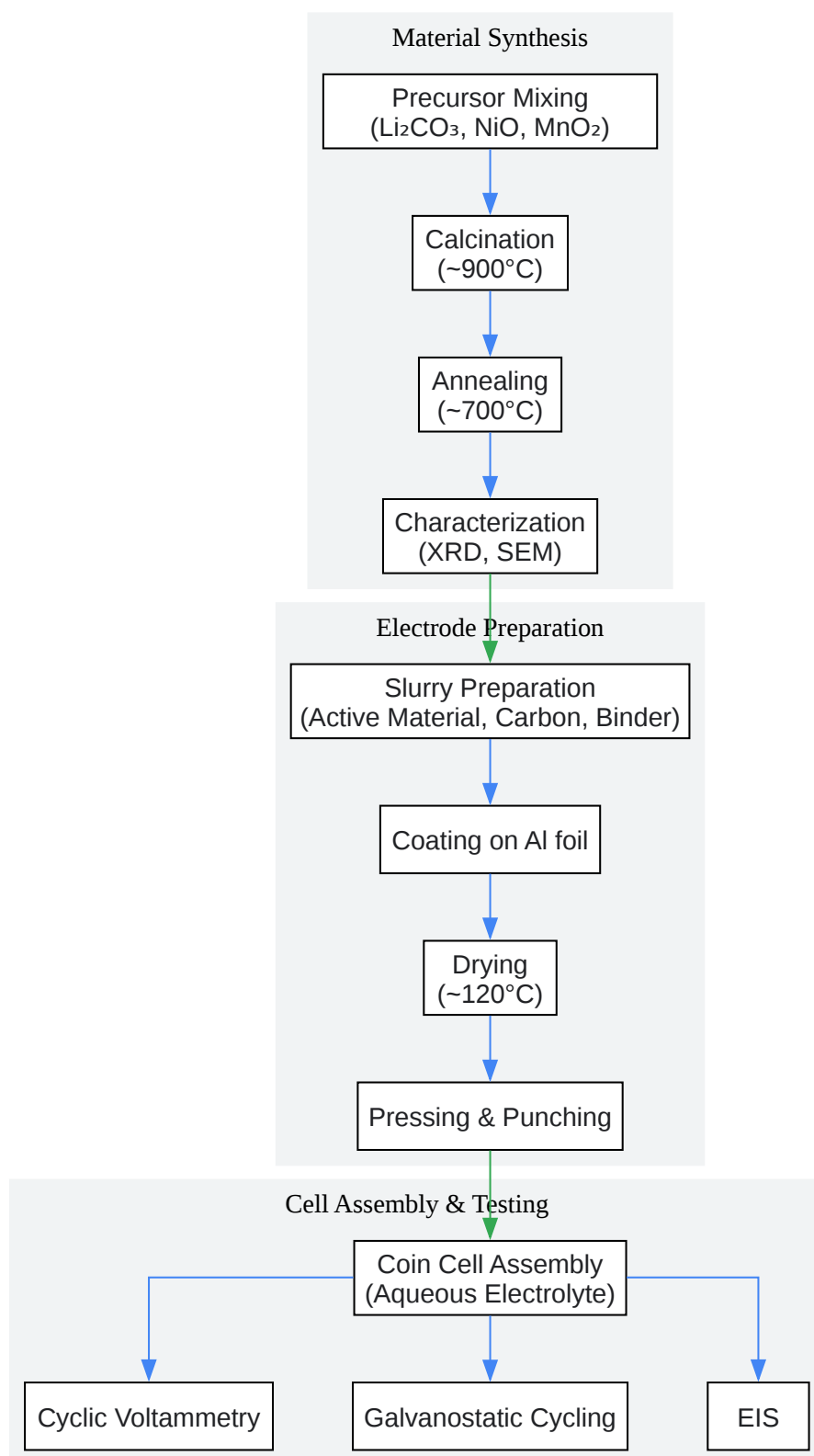
- Negative electrode (anode, e.g., activated carbon, LiTi_2O_4 , or Mo_6S_8)
- Separator (e.g., glass fiber) soaked in the aqueous electrolyte
- Positive electrode (LMNO cathode)
- Spacers and springs as needed to ensure good internal pressure.
- Crimping: The coin cell is hermetically sealed using a crimping machine.

Electrochemical Characterization

- Cyclic Voltammetry (CV): CV is performed to identify the redox potentials of the cathode material and to assess the electrochemical stability window of the electrolyte.
- Galvanostatic Charge-Discharge Cycling: The cell is cycled at various current densities (C-rates) between defined voltage limits to determine the specific capacity, coulombic efficiency, and cycling stability.
- Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance and ionic diffusion within the cell before and after cycling.

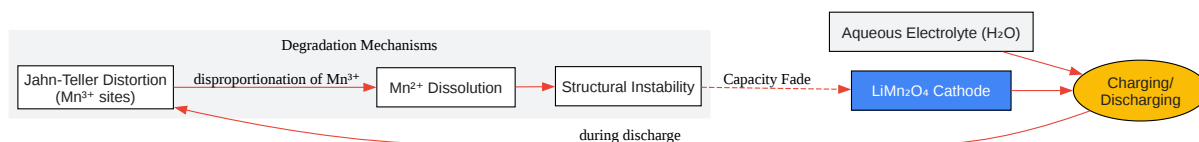
Visualizations

The following diagrams illustrate key concepts and workflows related to the study of LMNO cathodes in aqueous lithium-ion batteries.



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Caption: Experimental workflow for LMNO cathode preparation and testing.



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Caption: Key degradation pathways for LiMn_2O_4 cathodes in aqueous electrolytes.

Conclusion

Spinel LMO and LNMO cathodes are viable candidates for enabling safe and cost-effective aqueous lithium-ion batteries. While LMO shows remarkable cycling stability in certain aqueous electrolytes, its energy density is limited. LNMO offers a significant advantage in terms of operating voltage and energy density, particularly when paired with advanced "water-in-salt" electrolytes that widen the electrochemical stability window. However, challenges related to manganese dissolution and the need for electrolyte optimization remain. The protocols and data presented herein provide a foundation for researchers to further explore and enhance the performance of LMNO cathodes in aqueous energy storage systems.

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